![molecular formula C11H11ClN2O2S B5548137 1-[(4-chlorophenyl)sulfonyl]-2,4-dimethyl-1H-imidazole CAS No. 5850-29-3](/img/structure/B5548137.png)

1-[(4-chlorophenyl)sulfonyl]-2,4-dimethyl-1H-imidazole

Overview

Description

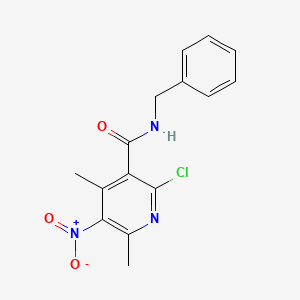

The compound "1-[(4-chlorophenyl)sulfonyl]-2,4-dimethyl-1H-imidazole" is part of a class of chemicals that exhibit a wide range of biological and chemical properties due to their unique structural features. Imidazole derivatives are known for their versatility in chemical reactions and the ability to form stable structures with potential applications in various scientific fields.

Synthesis Analysis

Synthesis methods for imidazole derivatives often involve multi-step reactions that can include the formation of imidazole rings through the cyclization of appropriate precursors. For example, a related synthesis approach was described where functionalized imidazole derivatives were synthesized using a one-pot, multi-component reaction, demonstrating the efficiency of creating complex molecules from simpler ones (Ran et al., 2015).

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by the presence of an imidazole ring, which can be substituted at various positions to achieve desired properties. X-ray diffraction studies have been employed to determine the crystal structure of related compounds, providing insight into their molecular geometry and the interactions that stabilize their structures (Sharma et al., 2019).

Chemical Reactions and Properties

Imidazole derivatives participate in a variety of chemical reactions, including catalytic processes and the formation of complexes with metals. Their reactivity can be attributed to the imidazole ring, which can act as a ligand, forming stable complexes with transition metals, as observed in related compounds (Bermejo et al., 2000).

Scientific Research Applications

Host Molecule for Anions

Research highlights the application of imidazole derivatives as host molecules for anions. A study by Nath and Baruah (2012) on imidazole-containing bisphenol and its interaction with different acids demonstrates the compound's ability to form structured salts through electrostatic and hydrogen bonding interactions. This capability suggests its potential in anion encapsulation and sensing applications (Nath & Baruah, 2012).

Catalysis in Synthesis

Imidazole derivatives serve as catalysts in chemical synthesis. The work by Ran et al. (2015) on the synthesis of local anesthetic agents through a one-pot, four-component reaction demonstrates the role of imidazole compounds in facilitating reactions, offering an efficient pathway to synthesize medically relevant compounds (Ran, Li, & Zhang, 2015).

Inhibition Studies

Imidazole derivatives are explored for their inhibitory properties against enzymes. Niwata et al. (1997) synthesized a series of 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione derivatives, finding them to selectively inhibit human heart chymase. This suggests potential therapeutic applications in treating diseases where enzyme inhibition is beneficial (Niwata et al., 1997).

Antiviral Activity

Chen et al. (2010) synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, demonstrating certain compounds' anti-tobacco mosaic virus activity. This highlights the potential of imidazole derivatives in antiviral research and therapy (Chen et al., 2010).

Antimicrobial Activity

A novel compound with a complex imidazole structure was synthesized by Nural et al. (2018), exhibiting antibacterial and antimycobacterial activities. This suggests the utility of imidazole derivatives in developing new antimicrobial agents (Nural et al., 2018).

Diazotransfer Reagents

Goddard-Borger and Stick (2007) reported on imidazole-1-sulfonyl azide hydrochloride as a diazotransfer reagent, highlighting its efficacy in converting primary amines into azides and methylene substrates into diazo compounds. This reagent, due to its stability and ease of preparation, is pivotal in synthetic chemistry applications (Goddard-Borger & Stick, 2007).

Future Directions

As the compound “1-[(4-chlorophenyl)sulfonyl]-2,4-dimethyl-1H-imidazole” and its related compounds have shown potential in antimicrobial activity , future research could focus on exploring its potential uses in medical and pharmaceutical applications. Further studies could also investigate its synthesis, chemical reactions, and safety profile in more detail.

properties

IUPAC Name |

1-(4-chlorophenyl)sulfonyl-2,4-dimethylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2S/c1-8-7-14(9(2)13-8)17(15,16)11-5-3-10(12)4-6-11/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGEPWGYIIWUKMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=N1)C)S(=O)(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20351465 | |

| Record name | 1-[(4-chlorophenyl)sulfonyl]-2,4-dimethyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24802121 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

5850-29-3 | |

| Record name | 1-[(4-chlorophenyl)sulfonyl]-2,4-dimethyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[3-(benzyloxy)benzylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5548062.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-[(2-methylphenyl)thio]acetamide hydrochloride](/img/structure/B5548073.png)

![N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B5548074.png)

![2-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5548080.png)

![N-(3-methoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5548099.png)

![5-[(2-methoxyphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5548103.png)

![N-[(3S*,4R*)-1-[(2-ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5548109.png)

![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5548110.png)

![1-(3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5548145.png)